8-Azidoadenosine-5’-O-diphosphate (8-azido-ADP) is a clickable form of the ATP precursor and purinergic receptor ligand ADP. It has been used as a photoaffinity label for various proteins, including glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes.
Molecular Structure Analysis
The molecular formula of 8-Azidoadenosine-5’-O-diphosphate sodium salt is C10H11N8O10P2 • 3Na. The InChi Key is WLSGTBIAECZDQW-CYCLDIHTSA-K.
Physical And Chemical Properties Analysis
8-Azidoadenosine-5’-O-diphosphate sodium salt is soluble in water. Its molecular weight is 534.2. The compound is stable for at least 2 years when stored at -80°C.
Molecular Structure Analysis
8-Azidoadenosine-5'-O-Diphosphate Sodium Salt shares a structural similarity with adenosine 5′-diphosphate (ADP) with the addition of an azido group at the 8th position of the adenine ring. [, , ] This modification is crucial for its photoactivatable property, enabling covalent binding to target proteins upon UV irradiation. [, ]
Chemical Reactions Analysis
The primary chemical reaction of interest for 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt is its photoactivation upon exposure to UV light. [, ] The azido group, when irradiated, forms a highly reactive nitrene intermediate, capable of forming a covalent bond with nearby amino acid residues in the nucleotide binding site of the target protein. [, ] This covalent labeling allows for identification and characterization of nucleotide-binding sites in proteins. [, ]
Mechanism of Action
a. Binding: The molecule binds to the nucleotide-binding site of the target protein due to its structural similarity to ADP. [, ]b. Photoactivation: Upon exposure to UV light, the azido group is photoactivated, generating a highly reactive nitrene intermediate. [, ]c. Covalent Labeling: The nitrene intermediate rapidly reacts with nearby amino acid residues within the nucleotide-binding site, forming a covalent bond. [, ]d. Protein Modification: The covalent modification of the protein allows for identification and characterization of the nucleotide binding site, and can be used to study the protein’s function. [, ]
Applications
a. Identification of nucleotide binding sites: The photoactivatable property allows for precise labeling of the nucleotide binding site within a protein, enabling researchers to identify the specific amino acid residues involved in nucleotide binding. [, ]b. Characterizing the function of nucleotide-binding proteins: By covalently modifying the protein, researchers can assess the impact on its function, providing insights into the role of nucleotide binding in the protein's activity. c. Studying the structure-activity relationships of nucleotide-binding proteins: Using different analogs of 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt with variations in structure, researchers can explore how these modifications affect the binding affinity and functionality of the target protein. [, ]
Real-World Examples:
Sodium-Potassium ATPase: 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt has been used to study the multisite kinetics of the sodium-potassium ATPase (Na,K-ATPase), demonstrating the existence of both catalytic and allosteric ATP binding sites on the enzyme. [, ]
P-glycoprotein: The compound has been employed to investigate the vanadate-induced transition state intermediates of P-glycoprotein, a multidrug resistance transporter, revealing similarities in the transition states formed with and without ATP hydrolysis.
Related Compounds
Adenosine 5'-triphosphate (ATP)
Relevance: 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt is a photoactivatable analog of ATP. It shares a similar adenine ring structure with ATP, which allows it to bind to ATP-binding sites on enzymes like Na,K-ATPase. This structural similarity is exploited to study the enzyme's nucleotide binding sites and the mechanics of ATP hydrolysis.
Fluorescein isothiocyanate (FITC)
Compound Description: Fluorescein isothiocyanate (FITC) is a fluorescent dye commonly used for labeling proteins and other biomolecules. In the studies discussed, FITC is used to modify Na,K-ATPase by irreversibly blocking its high-affinity ATP site. This modification helps researchers distinguish between the catalytic and allosteric ATP sites on the enzyme.
Relevance: Fluorescein isothiocyanate is relevant to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt because the latter can photoinactivate the K+-phosphatase activity of FITC-modified Na,K-ATPase. This demonstrates that even with the high-affinity ATP site blocked by FITC, 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt can still interact with the enzyme at a different site, highlighting the presence of multiple nucleotide binding sites.
Compound Description: 2′(3′)-O-(2,4,6-Trinitrophenyl)8-azido-adenosine 5′-Diphosphate (TNP-8N3-ADP) is a high-affinity photoactivatable analog of ATP. It can inhibit the K+-phosphatase activity of Na,K-ATPase, especially in the FITC-modified enzyme. Under UV irradiation, it covalently binds to the enzyme, inactivating both K+-phosphatase activity and phosphorylation by inorganic phosphate.
Relevance: 2′(3′)-O-(2,4,6-Trinitrophenyl)8-azido-adenosine 5′-Diphosphate is closely related to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, sharing the 8-azidoadenosine core structure. Both compounds are photoactivatable analogs of ATP and are utilized to study nucleotide binding sites on enzymes. TNP-8N3-ADP is often used to investigate low-affinity ATP sites, while 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, due to its higher affinity, is utilized to study the catalytic site.
Relevance: These compounds are relevant to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt because they are used to probe the importance of the adenine ring for binding to Na,K-ATPase. Studies show that TNP-UDP and TNP-uridine are less potent inhibitors of the K+-phosphatase activity compared to TNP-8N3-ADP, indicating that the adenine ring contributes significantly to the binding affinity of 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt.
2,4,6-trinitrobenzene-sulfonate
Relevance: This compound is included in the studies to assess the specificity of Na,K-ATPase towards nucleotides. 2,4,6-trinitrobenzene-sulfonate is ineffective at inhibiting the K+-phosphatase activity of the enzyme, further supporting the notion that 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt interacts specifically with nucleotide binding sites.
Vanadate
Relevance: Vanadate is relevant to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt because it acts as a competitor for nucleotide binding sites on Na,K-ATPase. The presence of vanadate prevents both the photoinactivation and labeling of the enzyme by 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, suggesting that they compete for the same binding site.
Strophanthidin
Relevance: Strophanthidin's ability to prevent the photoinactivation and labeling of Na,K-ATPase by 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt provides further evidence for the complexity of the enzyme's structure and function. It suggests an allosteric interaction between the strophanthidin binding site and the nucleotide binding site, highlighting the potential for modulating enzyme activity through different binding sites.
[α-32P]8-azido-ATP
Relevance: This compound is used in studies investigating the ATP hydrolysis mechanism of P-glycoprotein (Pgp). It is structurally very similar to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt and is used to assess the similarities and differences in the transition state intermediates formed during ATP hydrolysis.
Relevance: This compound is used as a competitor for nucleotide binding on P-glycoprotein (Pgp). Like 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, its binding to Pgp is drastically reduced in the presence of vanadate, indicating that both compounds interact with the nucleotide binding site.
[125I]iodoarylazidoprazosin
Relevance: This compound is used to assess the drug substrate binding affinity of Pgp in different conformations. Like 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, its binding to Pgp is significantly reduced in the presence of vanadate, suggesting that the transition state conformation induced by 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt affects drug substrate binding.
Properties
CAS Number
102185-14-8
Product Name
8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT
Molecular Formula
C10H13N8NaO10P2
Molecular Weight
490.2
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